molecular formula C13H22N2 B13231715 6-Methyl-N-(5-methylhexan-2-yl)pyridin-3-amine

6-Methyl-N-(5-methylhexan-2-yl)pyridin-3-amine

Cat. No.: B13231715
M. Wt: 206.33 g/mol
InChI Key: NRAJPEGFUNIFPD-UHFFFAOYSA-N
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Description

6-Methyl-N-(5-methylhexan-2-yl)pyridin-3-amine is an organic compound with the molecular formula C13H22N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is primarily used for research purposes and has various applications in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-N-(5-methylhexan-2-yl)pyridin-3-amine typically involves the reaction of 6-methylpyridin-3-amine with 5-methylhexan-2-yl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-N-(5-methylhexan-2-yl)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

6-Methyl-N-(5-methylhexan-2-yl)pyridin-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-N-(5-methylhexan-2-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical processes. For example, it may inhibit the activity of certain kinases or interact with specific receptors involved in cell signaling pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    6-Methylpyridin-3-amine: A precursor in the synthesis of 6-Methyl-N-(5-methylhexan-2-yl)pyridin-3-amine.

    5-Methylhexan-2-yl chloride: Another precursor used in the synthesis.

    N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine: A compound with a similar pyridine structure but different functional groups.

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring and the presence of the 5-methylhexan-2-yl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications.

Biological Activity

6-Methyl-N-(5-methylhexan-2-yl)pyridin-3-amine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound, with a molecular formula of C13H22N2 and a molecular weight of 206.33 g/mol, features a unique structure that may influence its pharmacological properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves a nucleophilic substitution reaction between 6-methylpyridin-3-amine and 5-methylhexan-2-yl chloride, often utilizing sodium hydroxide or potassium carbonate as a base under reflux conditions. The structural uniqueness of this compound arises from the branched alkyl substitution on the nitrogen atom of the pyridine ring, which may enhance its solubility and interaction with biological targets.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial activity. Its mechanism may involve the inhibition of specific enzymes or receptors critical for microbial survival. This potential makes it a candidate for further investigation in drug development aimed at treating infections caused by resistant strains of bacteria.

Anticancer Activity

Research indicates that this compound may also possess anticancer properties. It is hypothesized to modulate cell signaling pathways involved in cancer progression, potentially acting as an inhibitor of key enzymes or growth factor receptors. Such activity could position it as a valuable therapeutic agent in oncology, particularly against tumors that are resistant to conventional treatments.

Interaction Studies

Studies focusing on the interaction of this compound with various biological targets are crucial for understanding its mechanism of action. These investigations aim to elucidate its binding affinities to enzymes and receptors, providing insights into how it may influence biochemical pathways relevant to disease states.

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the unique features of this compound. The following table summarizes some related compounds and their characteristics:

Compound NameMolecular FormulaKey Features
4-Methyl-N-(5-methylhexan-2-yl)pyridin-3-amineC13H22N2Substituted pyridine with a different methyl position
6-Fluoro-5-methylpyridin-3-amineC6H7FN2Contains a fluorine atom instead of an alkyl group
6-Methyl-N-(5-methyl-4,5-dihydrothiazol-2-yl)pyridin-2-aminesC10H13N3SIncorporates a thiazole ring enhancing biological activity

Properties

Molecular Formula

C13H22N2

Molecular Weight

206.33 g/mol

IUPAC Name

6-methyl-N-(5-methylhexan-2-yl)pyridin-3-amine

InChI

InChI=1S/C13H22N2/c1-10(2)5-6-12(4)15-13-8-7-11(3)14-9-13/h7-10,12,15H,5-6H2,1-4H3

InChI Key

NRAJPEGFUNIFPD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)NC(C)CCC(C)C

Origin of Product

United States

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